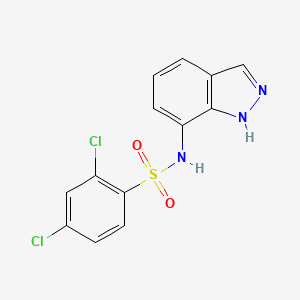

Anticancer agent 70

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H9Cl2N3O2S |

|---|---|

Molecular Weight |

342.2 g/mol |

IUPAC Name |

2,4-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide |

InChI |

InChI=1S/C13H9Cl2N3O2S/c14-9-4-5-12(10(15)6-9)21(19,20)18-11-3-1-2-8-7-16-17-13(8)11/h1-7,18H,(H,16,17) |

InChI Key |

URDFXYJXTZQRSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)NN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of MC70, a Novel P-glycoprotein Inhibitor

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper details the discovery, synthesis, and characterization of MC70, a potent and selective P-glycoprotein (P-gp) inhibitor. MC70, chemically identified as 4′-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl-methyl)-biphenyl-4-ol, has demonstrated significant potential in overcoming multidrug resistance in preclinical models.[1] This document provides a comprehensive overview of the synthetic route, experimental protocols for its evaluation, and a summary of its inhibitory activity. Furthermore, we present key signaling pathways influenced by P-gp and workflows relevant to the study of compounds like MC70.

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical membrane protein that functions as an efflux pump for a wide range of xenobiotics.[1] In oncology, its overexpression is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy. P-gp is also expressed in key pharmacological barriers, such as the blood-brain barrier, where it restricts the entry of therapeutic agents into the central nervous system.[1] The development of potent and specific P-gp inhibitors is therefore a high-priority area in drug discovery to enhance the efficacy of existing drugs and enable new therapeutic strategies.

MC70 was identified through a targeted medicinal chemistry campaign aimed at developing novel P-gp inhibitors with improved potency and drug-like properties. Its unique chemical scaffold, featuring a dimethoxy-dihydro-isoquinoline moiety linked to a biphenyl-4-ol, provides a foundation for its high-affinity interaction with P-gp.[1] This guide serves as a central resource for researchers engaged in the study and development of P-gp inhibitors.

Discovery and Synthesis of MC70

The discovery of MC70 was the result of a structure-activity relationship (SAR) study aimed at optimizing a series of isoquinoline-based compounds. The final compound, MC70, was synthesized and purified, with its structure confirmed by single-crystal X-ray crystallography.[1]

Synthesis Protocol

The synthesis of MC70 is achieved through a multi-step process. A detailed protocol for a key crystallization step is provided below.

Experimental Protocol: Crystallization of MC70 [1]

-

Objective: To obtain high-quality crystals of MC70 suitable for X-ray diffraction analysis.

-

Materials:

-

MC70 (5 mg)

-

Methanol (1 ml, solvent)

-

Dichloromethane (CH2Cl2) (1 ml, non-solvent)

-

Glass vial with a perforated cap

-

-

Methodology:

-

Dissolve 5 mg of MC70 in 1 ml of methanol in a glass vial.

-

Carefully layer 1 ml of dichloromethane as a non-solvent onto the methanol solution.

-

Cover the vial with a perforated cap to allow for slow evaporation.

-

Leave the vial undisturbed at room temperature.

-

Yellow, needle-like crystals of MC70·2CH3OH are expected to form at the solvent/non-solvent interface over a period of 48 hours.

-

The hydrogen atoms of the hydroxyl groups can be located by difference Fourier synthesis and refined isotropically. C-bonded H atoms are positioned geometrically.

-

Quantitative Data Summary

The inhibitory potency of MC70 against P-gp has been quantified in various in vitro assays. The following table summarizes the key quantitative data for MC70.

| Parameter | Value | Assay Conditions | Reference |

| Chemical Formula | C24H25NO3 | - | [1] |

| P-gp Inhibition | Nanomolar (nM) concentration | In vitro cell-based assays | [1] |

Signaling Pathways and Experimental Workflows

Understanding the broader context of P-gp function and the experimental approaches to its study is crucial for drug development professionals. The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

P-glycoprotein Efflux Pump Mechanism

The following diagram illustrates the general mechanism of P-gp as an efflux pump, a process that MC70 is designed to inhibit.

Caption: P-gp mediated drug efflux mechanism.

High-Throughput Screening Workflow for P-gp Inhibitors

The diagram below outlines a typical workflow for identifying and validating P-gp inhibitors like MC70 in a high-throughput screening (HTS) campaign.

Caption: Workflow for P-gp inhibitor discovery.

Conclusion

MC70 is a promising P-glycoprotein inhibitor with demonstrated potent activity.[1] The detailed synthesis and characterization data provided in this whitepaper offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and oncology. The continued investigation of MC70 and its analogs may lead to new therapeutic strategies to overcome multidrug resistance and improve patient outcomes. The crystallographic data for MC70 will be instrumental in future docking and homology modeling studies to better understand its interaction with P-gp and to design even more effective inhibitors.[1]

References

Technical Whitepaper: Target Identification and Validation of a CD30-Directed Antibody-Drug Conjugate

Abstract

This document provides an in-depth technical guide on the target identification, validation, and mechanism of action for a CD30-directed antibody-drug conjugate (ADC), using Brentuximab vedotin (Adcetris®, formerly SGN-35) as a well-characterized exemplar. The process of selecting a target with high tumor-associated expression and limited presence in normal tissues is critical for the therapeutic window of an ADC. Here, we detail the rationale for selecting CD30, the experimental methodologies used to validate it as a therapeutic target, and the preclinical and clinical data that support its clinical utility in Hodgkin lymphoma and other CD30-expressing malignancies.[1][2]

Target Identification: CD30 (TNFRSF8)

The successful development of an ADC hinges on the selection of an appropriate target antigen. The ideal target should be highly expressed on the surface of tumor cells with minimal expression on healthy tissues to reduce on-target, off-tumor toxicity.[3]

1.1 Rationale for Target Selection

CD30, a member of the tumor necrosis factor receptor (TNFR) superfamily, was identified as a premier target for ADC development based on its distinct expression profile.[4][5]

-

High Expression in Malignancies: CD30 is a definitive marker for the malignant Reed-Sternberg cells of classical Hodgkin lymphoma (cHL) and is uniformly expressed in systemic anaplastic large cell lymphoma (sALCL).[1][5][6] Its expression is also found in other hematologic malignancies, including primary cutaneous anaplastic large cell lymphoma and subsets of diffuse large B-cell lymphoma (DLBCL).[6][7]

-

Limited Normal Tissue Expression: In healthy individuals, CD30 expression is tightly restricted to a small subset of activated B and T lymphocytes and eosinophils, making it a highly tumor-associated antigen.[2]

-

Internalization Properties: As a member of the TNFR superfamily, the CD30 receptor is capable of being internalized upon ligand or antibody binding, a prerequisite for the intracellular delivery of a cytotoxic ADC payload.[8][9]

1.2 CD30-Mediated Signaling in Lymphoma

Beyond being a passive target for cellular entry, CD30 signaling is implicated in the pathophysiology of lymphoma. Binding of its natural ligand (CD30L) or agonistic antibodies can activate downstream pathways that influence cell fate.[10] This signaling involves the recruitment of TRAF proteins to the intracellular domain of the receptor, which in turn activates both the NF-κB (canonical and non-canonical) and MAPK signaling cascades.[4][11][12] These pathways are crucial for the proliferation and survival of lymphoma cells, further validating CD30's role as a therapeutic target.[5][11]

References

- 1. Brentuximab vedotin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of action of Brentuximab Vedotin? [synapse.patsnap.com]

- 3. CD30 targeting with brentuximab vedotin: a novel therapeutic approach to primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mechanism of action and therapeutic targeting of CD30 molecule in lymphomas [frontiersin.org]

- 5. hematologyandoncology.net [hematologyandoncology.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. CD30 activates both the canonical and alternative NF-kappaB pathways in anaplastic large cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Antitumor Agent-70 (Compound 8b): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial screening data for Antitumor agent-70 (compound 8b), a novel compound with demonstrated antitumor activities. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's preliminary efficacy and mechanism of action.

Quantitative Data Summary

The initial in vitro screening of Antitumor agent-70 (compound 8b) has demonstrated its potent anti-proliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| RPMI8226 | Multiple Myeloma | 0.12[1] |

| U266 | Multiple Myeloma | 3.81[1] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 12.09[1] |

Note: HUVEC is a non-cancerous primary cell line used to assess potential cytotoxicity to normal cells.

Core Experimental Findings

Initial mechanistic studies have revealed that Antitumor agent-70 (compound 8b) exerts its antitumor effects through the induction of cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: Treatment of cancer cells with Antitumor agent-70 (compound 8b) at concentrations ranging from 0 to 0.2 µM for 24 hours resulted in a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle.[1] This was accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases, indicating that the compound effectively halts cell cycle progression at the G0/G1 checkpoint.[1]

-

Apoptosis Induction: A dose-dependent increase in the rate of apoptosis was observed in cancer cells treated with Antitumor agent-70 (compound 8b) (0-0.2 µM, 24 hours).[1] The induction of apoptosis is a key mechanism for eliminating cancerous cells and is a hallmark of many effective anticancer agents.

-

Reactive Oxygen Species (ROS) Production: The pro-apoptotic effects of Antitumor agent-70 (compound 8b) are linked to the promotion of reactive oxygen species (ROS) release within the cells.[1] Elevated levels of ROS can induce cellular damage and trigger the apoptotic cascade.

-

Potential Kinase Inhibition: Antitumor agent-70 (compound 8b) is suggested to be a potential multi-targeted kinase inhibitor, with a particular affinity for c-Kit.[1] The c-Kit receptor tyrosine kinase is a known proto-oncogene, and its aberrant activation is implicated in the pathogenesis of various cancers. Its inhibition is a validated therapeutic strategy.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial screening of Antitumor agent-70 (compound 8b).

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Plating: Cancer cells (RPMI8226, U266) and HUVEC cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Antitumor agent-70 (compound 8b) (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) was also included.

-

Incubation: The plates were incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis

Cell cycle distribution was analyzed by flow cytometry after staining the cellular DNA with propidium iodide (PI).

-

Cell Treatment: Cells were seeded in 6-well plates and treated with Antitumor agent-70 (compound 8b) (0-0.2 µM) for 24 hours.

-

Cell Harvesting: After treatment, both adherent and floating cells were collected, washed with ice-cold PBS, and centrifuged.

-

Fixation: The cell pellet was resuspended in 500 µL of ice-cold 70% ethanol and incubated at -20°C for at least 2 hours to fix the cells.

-

Staining: The fixed cells were washed with PBS and then resuspended in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: The cells were incubated in the dark at room temperature for 30 minutes.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases were determined using cell cycle analysis software.

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.

-

Cell Treatment: Cells were treated with Antitumor agent-70 (compound 8b) (0-0.2 µM) for 24 hours.

-

Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

-

Incubation: The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the initial screening and mechanistic evaluation of Antitumor agent-70 (compound 8b).

Caption: Proposed signaling pathway for the antitumor activity of compound 8b, involving c-Kit inhibition, ROS production, cell cycle arrest, and apoptosis.

References

E7070 (Indisulam): A Deep Dive into its Impact on Cell Cycle Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

E7070, also known as Indisulam, is a novel sulfonamide-based anticancer agent that has demonstrated potent activity against a variety of tumor types. Its primary mechanism of action involves the targeted degradation of the RNA-binding protein RBM39, leading to profound effects on RNA splicing and, consequently, cell cycle progression and apoptosis. This technical guide provides a comprehensive overview of Indisulam's core mechanism, its specific effects on cell cycle checkpoints, quantitative data from key studies, and detailed experimental protocols for researchers investigating this compound.

Core Mechanism of Action: A Molecular Glue for Protein Degradation

Indisulam functions as a "molecular glue," a small molecule that induces an interaction between two proteins that would not normally associate.[1][2] Specifically, Indisulam promotes the formation of a ternary complex between the DCAF15 E3 ubiquitin ligase substrate receptor and the RNA-binding protein RBM39.[1][2][3] This recruitment leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome.[1][2]

The degradation of RBM39, a key component of the spliceosome, results in widespread aberrant pre-mRNA splicing.[2][4] This disruption of normal splicing affects the expression of numerous genes critical for cell survival and proliferation, ultimately leading to cell cycle arrest and apoptosis.[4][5] The sensitivity of cancer cells to Indisulam often correlates with the expression levels of DCAF15.[2]

Effects on Cell Cycle Progression

A primary consequence of Indisulam-mediated RBM39 degradation is a potent arrest of the cell cycle, predominantly in the G1 phase.[6][7][8] This G1 arrest is a key contributor to the compound's antitumor activity. Some studies have also reported a G2/M phase arrest, particularly with longer exposure times.[9][10]

G1 Phase Arrest

Indisulam induces G1 phase arrest by modulating the expression and activity of key regulatory proteins:

-

Downregulation of G1 Cyclins and CDKs: Treatment with Indisulam leads to a decrease in the expression of crucial G1-S transition proteins, including Cyclin D, Cyclin E, CDK2, CDK4, and CDK6.[6][9][11]

-

Inhibition of CDK2 Activity: Indisulam suppresses the catalytic activity of CDK2, a critical kinase for progression through the G1/S checkpoint.[8][9][11]

-

Upregulation of CDK Inhibitors: The compound can induce the expression of the cyclin-dependent kinase inhibitors p21Waf1/Cip1 and p27Kip1.[6] The induction of p21 and subsequent G1 arrest can occur in a p53-independent manner, which is significant for tumors with p53 mutations.[6]

-

Inhibition of pRb Phosphorylation: By inhibiting the activity of CDK4/6 and CDK2, Indisulam prevents the phosphorylation of the Retinoblastoma protein (pRb).[9] Hypophosphorylated pRb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.

Apoptosis Induction

In addition to cell cycle arrest, Indisulam is a potent inducer of apoptosis. This programmed cell death is triggered through the mitochondrial pathway, characterized by:

-

Modulation of Bcl-2 Family Proteins: Indisulam treatment upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[12][13]

-

Caspase Activation: The shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, including the cleavage and activation of caspase-3, a key executioner of apoptosis.[12]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Indisulam from various studies.

Table 1: In Vitro Cytotoxicity of Indisulam

| Cell Line | Cancer Type | IC50 | Exposure Time (h) | Reference |

| HeLa | Cervical Cancer | 287.5 µM | 24 | [12] |

| C33A | Cervical Cancer | 125.0 µM | 24 | [12] |

| P388 | Murine Leukemia | Not specified, but dose-dependent effects observed from 0-50 µg/mL | 12-48 | [8] |

| HCT116 | Colon Cancer | Not specified, but time-dependent killing effect observed | Not specified | [11] |

Table 2: Effect of Indisulam on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Exposure Time (h) | Reference |

| A549 | 20 or 100 µg/ml Indisulam | Increase | Decrease | No significant change | 24 | [9] |

| A549 | Indisulam (concentration not specified) | Not specified | Not specified | Increase | 48 and 72 | [9] |

| T-ALL cell lines | Indisulam (lethal doses) | Decrease | Not specified | Increase | Not specified | [10] |

| AMKL cell lines | Indisulam | Decrease | Not specified | Increase | Not specified | [14] |

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol is a generalized procedure based on methodologies described in the cited literature.[9][10][14]

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after Indisulam treatment.

Materials:

-

Cancer cell line of interest

-

Indisulam (E7070)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.

-

Drug Treatment: After allowing cells to adhere overnight, treat them with various concentrations of Indisulam or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Harvesting:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Harvest the cells by trypsinization.

-

Collect the cells in a 15 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once with ice-cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

-

Western Blot Analysis

Objective: To detect changes in the expression levels of cell cycle-related proteins following Indisulam treatment.

Materials:

-

Treated cell pellets (from a parallel experiment to the flow cytometry)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-RBM39, anti-β-Actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-Actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on methodologies described in the literature.[10][12]

Objective: To quantify the percentage of apoptotic and necrotic cells after Indisulam treatment.

Materials:

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS, ice-cold

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat and harvest cells as described in the flow cytometry protocol (Steps 1-3), collecting both adherent and floating cells.

-

Washing: Wash the cell pellet twice with ice-cold PBS.

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

-

Conclusion

Indisulam (E7070) represents a unique class of anticancer agents that functions by inducing the degradation of the splicing factor RBM39. This targeted protein degradation leads to widespread RNA splicing defects, culminating in a robust G1 phase cell cycle arrest and the induction of apoptosis. Its ability to act independently of p53 status in some contexts makes it an attractive candidate for treating a range of malignancies. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Indisulam and other molecular glue degraders.

References

- 1. Structural basis of indisulam-mediated RBM39 recruitment to DCAF15 E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. RNA-binding motif protein 39 (RBM39): An emerging cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rna-binding-motif-protein-39-rbm39-an-emerging-cancer-target - Ask this paper | Bohrium [bohrium.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Indisulam: an anticancer sulfonamide in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The RBM39 degrader indisulam inhibits acute megakaryoblastic leukemia by altering the alternative splicing of ZMYND8 - PMC [pmc.ncbi.nlm.nih.gov]

MC70 as a Modulator of Multidrug Resistance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), breast cancer resistance protein (BCRP/ABCG2), and multidrug resistance-associated protein 1 (MRP1/ABCC1). These transporters function as efflux pumps, actively extruding a wide variety of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. MC70 has emerged as a potent, non-selective inhibitor of these ABC transporters, demonstrating significant potential in reversing MDR and sensitizing cancer cells to conventional chemotherapy. This technical guide provides a comprehensive overview of MC70, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its evaluation, and its impact on relevant signaling pathways.

Introduction to MC70

MC70, with the chemical name 4'-[(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl]-[1,1'-biphenyl]-4-ol, is a potent small molecule inhibitor of P-glycoprotein (P-gp) and other key ABC transporters implicated in multidrug resistance.[1] Its ability to interact with ABCB1, ABCG2, and ABCC1 makes it a broad-spectrum MDR modulator.[1] By inhibiting the function of these efflux pumps, MC70 increases the intracellular accumulation and cytotoxicity of chemotherapeutic agents in resistant cancer cells.

Mechanism of Action

The primary mechanism by which MC70 reverses multidrug resistance is through the direct inhibition of ABC transporters. It acts as a potent, non-selective inhibitor of P-glycoprotein (P-gp/ABCB1), and also demonstrates inhibitory activity against MRP1 (ABCC1) and BCRP (ABCG2). This inhibition leads to an increased intracellular concentration of chemotherapeutic drugs that are substrates of these transporters, thereby restoring their cytotoxic effects in resistant cancer cells.

Beyond its direct interaction with ABC transporters, MC70 has been shown to modulate intracellular signaling pathways associated with cell survival and stress response. Specifically, treatment with MC70 can lead to the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinase (JNK).[1] The activation of these stress-activated protein kinase pathways can contribute to the induction of apoptosis, further enhancing the anti-cancer effect of co-administered chemotherapeutics.

Quantitative Data Presentation

The efficacy of MC70 as an MDR modulator has been quantified in various in vitro studies. The following tables summarize the key quantitative data regarding its inhibitory activity and its ability to potentiate the cytotoxicity of doxorubicin.

| Parameter | Transporter | Cell Line | Substrate | Value | Reference |

| EC50 | P-gp (ABCB1) | Caco-2 | [3H]vinblastine | 0.05 µM | [1] |

| EC50 | BCRP (ABCG2) | MDCK | Rhodamine-123 | 73 µM | [1] |

| EC50 | MRP1 (ABCC1) | MDCK | Calcein-AM | 9.3 µM | [1] |

Table 1: Inhibitory Activity of MC70 against ABC Transporters

| Cell Line | Treatment | IC50 of Doxorubicin | Fold Reversal | Reference |

| MCF-7/ADR | Doxorubicin alone | > 50 µM | - | [1] |

| MCF-7/ADR | Doxorubicin + MC70 (2 µM) | ~ 5 µM | > 10 | [1] |

| MCF-7/ADR | Doxorubicin + MC70 (20 µM) | ~ 1 µM | > 50 | [1] |

Table 2: Potentiation of Doxorubicin Cytotoxicity by MC70 in Resistant Breast Cancer Cells

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize MC70 as an MDR modulator.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the ability of MC70 to sensitize MDR cancer cells to chemotherapeutic agents like doxorubicin.

Materials:

-

MCF-7/ADR (doxorubicin-resistant) and parental MCF-7 breast cancer cells

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

Doxorubicin hydrochloride

-

MC70

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed MCF-7 and MCF-7/ADR cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of doxorubicin in culture medium, both with and without a fixed, non-toxic concentration of MC70 (e.g., 2 µM and 20 µM).

-

Replace the medium in the wells with the drug-containing medium. Include wells with medium alone (negative control) and medium with MC70 alone.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

P-glycoprotein ATPase Activity Assay

This assay measures the effect of MC70 on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.

Materials:

-

Recombinant human P-gp membranes

-

P-gp-Glo™ Assay System (or similar kit containing ATP, verapamil, and sodium orthovanadate)

-

MC70

-

Luminometer

Protocol:

-

Thaw all reagents and prepare the ATP detection reagent according to the manufacturer's instructions.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Basal activity: P-gp membranes + ATP

-

Inhibited control: P-gp membranes + ATP + sodium orthovanadate (a known P-gp inhibitor)

-

Stimulated control: P-gp membranes + ATP + verapamil (a known P-gp substrate and stimulator)

-

Test compound: P-gp membranes + ATP + various concentrations of MC70

-

-

Initiate the reaction by adding MgATP to all wells.

-

Incubate the plate at 37°C for 40 minutes.

-

Add the ATP detection reagent to stop the reaction and measure the remaining ATP.

-

Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the change in relative light units (ΔRLU) to determine the effect of MC70 on P-gp ATPase activity. A decrease in luminescence indicates ATP consumption and thus, P-gp activity.

Rhodamine 123 Efflux Assay

This functional assay measures the ability of MC70 to inhibit the efflux of the fluorescent P-gp substrate, rhodamine 123, from MDR cells.

Materials:

-

MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

-

Rhodamine 123

-

MC70

-

Propidium iodide (PI) for viability staining

-

Flow cytometer

Protocol:

-

Harvest and resuspend cells to a concentration of 1 x 10⁶ cells/mL in culture medium.

-

Pre-incubate the cells with or without a non-toxic concentration of MC70 for 30 minutes at 37°C.

-

Add rhodamine 123 to a final concentration of 1 µg/mL and incubate for another 60 minutes at 37°C to allow for dye accumulation.

-

Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.

-

Resuspend the cells in fresh, pre-warmed medium with or without MC70 and incubate at 37°C to allow for efflux.

-

At various time points (e.g., 0, 30, 60, and 120 minutes), take aliquots of the cell suspension.

-

Just before analysis, add PI to each sample to exclude dead cells.

-

Analyze the intracellular rhodamine 123 fluorescence using a flow cytometer.

-

An increase in rhodamine 123 fluorescence in MC70-treated cells compared to untreated cells indicates inhibition of P-gp-mediated efflux.

Mandatory Visualizations

Signaling Pathway

Caption: Proposed mechanism of MC70 action in overcoming multidrug resistance.

Experimental Workflow: Cytotoxicity (MTT) Assay

Caption: Workflow for determining the cytotoxic effect of MC70 in combination with chemotherapy.

Logical Relationship: MC70's Role in Reversing MDR

Caption: Logical flow demonstrating how MC70 reverses multidrug resistance.

Conclusion

MC70 is a promising multidrug resistance modulator with potent inhibitory activity against several clinically relevant ABC transporters. Its ability to enhance the efficacy of conventional chemotherapeutics, such as doxorubicin, in resistant cancer cell lines highlights its potential as an adjunct therapy in oncology. The modulation of stress-activated signaling pathways by MC70 may further contribute to its anti-cancer effects. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of MC70 in overcoming multidrug resistance in cancer.

References

SGN-70 Binding Affinity to CD70 Receptor

An in-depth analysis of SGN-70, a humanized anti-CD70 monoclonal antibody, reveals its significant binding affinity to the CD70 receptor and its potential as a therapeutic agent for CD70-expressing malignancies. This technical guide provides a comprehensive overview of SGN-70's binding characteristics, the experimental protocols used for its characterization, and its mechanism of action.

SGN-70 demonstrates a high binding affinity for the CD70 receptor, a critical factor for its therapeutic efficacy. The affinity of the humanized monoclonal antibody, SGN-70, for CD70 was found to be within two-fold of its chimeric precursor, c1F6.[1]

Table 1: Binding Affinity of Anti-CD70 Antibodies

| Antibody | Apparent Dissociation Constant (Kd) (nmol/L) | Cell Line Used |

| SGN-70 | 0.97[1] | 786-O (CD70+)[1] |

| c1F6 (chimeric) | 0.55[1] | 786-O (CD70+)[1] |

All IgG variants of a humanized anti-CD70 antibody, h1F6, bound to CD70+ 786-O cells with an apparent affinity of approximately 1 nmol/L, and this binding was not negatively impacted by drug conjugation.[2][3]

Experimental Protocol: Cell-Based Saturation Binding Assay

A cell-based saturation binding assay was employed to determine the apparent binding affinities of SGN-70 and its chimeric counterpart, c1F6.[1]

Methodology:

-

Antibody Labeling: The monoclonal antibodies (SGN-70 and c1F6) were directly labeled with europium.[1]

-

Cell Preparation: CD70-positive 786-O tumor cells were used for the assay.[1]

-

Incubation: Increasing concentrations of the europium-labeled antibodies were added to the 786-O cells.[1] The mixture was incubated for 1 to 2 hours on ice to allow binding.[1]

-

Washing: The cells were washed to remove any unbound antibodies.[1]

-

Signal Detection: The labeled cells were resuspended in a DELFIA enhancement solution.[1] The fluorescence was then measured using a microplate reader at an excitation wavelength of 335 nm.[1]

-

Data Analysis: The apparent Kd values were determined based on the half-maximal binding observed in the assay.[1]

References

Unveiling the Precision of a Viral Hunter: A Technical Guide to CG0070's Tropism for Bladder Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of CG0070, a conditionally replicating oncolytic adenovirus, and its remarkable tropism for bladder cancer cells. CG0070 represents a promising immunotherapeutic agent, currently in late-stage clinical development, for patients with non-muscle invasive bladder cancer (NMIBC), particularly those unresponsive to standard Bacillus Calmette-Guérin (BCG) therapy.[1][2][3][4][5] This document provides a comprehensive overview of the preclinical and clinical data, detailed experimental methodologies, and the underlying molecular pathways that govern CG0070's selective destruction of bladder tumor cells.

Core Mechanism: Exploiting a Common Vulnerability

CG0070's specificity for bladder cancer cells is engineered by capitalizing on a frequent genetic aberration in these malignancies: a defective retinoblastoma (Rb) tumor suppressor pathway.[3][6][7][8][9] The virus is a modified adenovirus type 5, where the native E1a promoter has been replaced by the human E2F-1 promoter.[7][10][11] In healthy cells, the Rb protein binds to and sequesters the E2F-1 transcription factor, preventing the transcription of genes required for cell cycle progression. However, in the majority of bladder cancer cells where the Rb pathway is dysfunctional, E2F-1 is constitutively active.[7][9]

This "unleashed" E2F-1 in cancer cells then drives the expression of the viral E1a gene in CG0070, initiating a cascade of viral replication that ultimately leads to oncolysis, or the bursting and death of the cancer cell.[7][9] This selective replication ensures that CG0070's cytotoxic effects are largely confined to the tumor, sparing normal, healthy cells where the Rb pathway is intact.[6][8][11]

Furthermore, CG0070 is "armed" with a transgene encoding for human granulocyte-macrophage colony-stimulating factor (GM-CSF).[8][10][11][12] The expression of GM-CSF is also under the control of a viral promoter that is activated by E1a, linking its production to viral replication within the tumor.[11] The release of GM-CSF into the tumor microenvironment is designed to attract and stimulate immune cells, such as dendritic cells and macrophages, thereby inducing a potent and lasting anti-tumor immune response.[11][13][14]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of CG0070 in bladder cancer.

Table 1: Preclinical Efficacy of CG0070 in Bladder Cancer Models

| Parameter | Cell Lines / Model | Result | Reference |

| Cytotoxicity | Rb pathway-defective bladder TCC cells vs. normal human cells | Up to 1,000-fold more cytotoxic in cancer cells | [6][11] |

| Viral Replication | Rb-defective bladder TCC cell lines vs. normal human cells | Produces 100-fold less virus in normal cells | [6][8][11] |

| GM-CSF Production | Infected Rb pathway-defective bladder tumor cells (10 vp/cell) | 38-221 ng of GM-CSF/106 cells/24 hrs | [8] |

| In Vivo Antitumor Activity | Orthotopic bladder TCC xenograft tumor model | 5 out of 8 animals were tumor-free after treatment | [8] |

Table 2: Clinical Efficacy of CG0070 in BCG-Unresponsive NMIBC

| Clinical Trial Phase | Treatment | Number of Patients | Primary Endpoint | Result | Reference |

| Phase 1 | CG0070 Monotherapy | Not Specified | Complete Response (CR) at 3 months | 46% | [14] |

| Phase 2 (Interim) | CG0070 Monotherapy | 45 | CR at 6 months | Overall: 47%, Pure CIS: 50% | [3] |

| Phase 2 (CORE-001, Interim) | CG0070 + Pembrolizumab | 9 | CR at 3 months | 100% | [2] |

| Phase 2 (CORE-001, Interim) | CG0070 + Pembrolizumab | 22 | CR at 3 months | 91% | [4] |

| Phase 2 (CORE-001) | CG0070 + Pembrolizumab | 34 | Overall CR | 85% | [14][15] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of CG0070.

Virus Yield Assay (Viral Replication)

-

Objective: To quantify the replication of CG0070 in cancer cells versus normal cells.

-

Cell Lines: A panel of human bladder transitional cell carcinoma (TCC) cell lines with defective Rb pathways (e.g., SW780, 253J B-V) and normal human primary cells with intact Rb pathways.[11]

-

Methodology:

-

Cells are seeded in appropriate culture vessels and allowed to adhere overnight.

-

Cells are infected with CG0070 at a specific multiplicity of infection (MOI).

-

After a defined incubation period (e.g., 48-72 hours), the cells and supernatant are harvested.

-

The harvested samples are subjected to three cycles of freeze-thaw to lyse the cells and release viral particles.

-

The viral titer in the lysate is determined using a standard plaque assay or a quantitative PCR-based method to quantify viral genomes.

-

-

Data Analysis: Viral yield is expressed as plaque-forming units (PFU) per cell or viral genomes per cell and compared between cancer and normal cell lines.

Cytotoxicity Assay

-

Objective: To determine the cell-killing ability of CG0070 in a dose-dependent manner.

-

Cell Lines: Similar to the virus yield assay, a panel of bladder cancer cell lines and normal human cells are used.[11]

-

Methodology:

-

Cells are seeded in 96-well plates.

-

After cell adherence, the culture medium is replaced with a medium containing serial dilutions of CG0070.

-

The plates are incubated for a period that allows for multiple rounds of viral replication and cell lysis (e.g., 5-7 days).

-

Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.

-

-

Data Analysis: The results are plotted as the percentage of cell viability versus the virus concentration (MOI). The concentration of the virus that causes 50% cell death (IC50) is calculated for each cell line.

In Vivo Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of CG0070 in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.

-

Methodology:

-

Subcutaneous Model: Human bladder TCC cells (e.g., 253J B-V, SW780) are injected subcutaneously into the flanks of the mice.[6][11] Once tumors reach a palpable size, they are directly injected with CG0070 or a control (e.g., PBS). Tumor volume is measured regularly with calipers.

-

Orthotopic Model: To better mimic human disease, bladder cancer cells are instilled directly into the bladders of the mice via a catheter.[6][10][11] Treatment with CG0070 is also administered intravesically. Tumor growth can be monitored using in vivo imaging techniques (e.g., bioluminescence imaging if tumor cells are engineered to express luciferase).[8]

-

-

Data Analysis: Tumor growth curves are generated for treated and control groups. Statistical analysis is performed to determine the significance of any anti-tumor effects. Immunohistochemical analysis of the tumors can be performed to assess viral replication and immune cell infiltration.

Visualizing the Core Mechanisms

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of CG0070's selective replication in bladder cancer cells.

Caption: General experimental workflow for preclinical evaluation of CG0070.

Caption: Logical relationship of CG0070's dual mechanism of action.

References

- 1. Intravesical Infusion of Oncolytic Virus CG0070 in the Treatment of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cgoncology.com [cgoncology.com]

- 3. An open label, single-arm, phase II multicenter study of the safety and efficacy of CG0070 oncolytic vector regimen in patients with BCG-unresponsive non-muscle-invasive bladder cancer: Interim results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cgoncology.com [cgoncology.com]

- 5. cgoncology.com [cgoncology.com]

- 6. CG0070, a conditionally replicating granulocyte macrophage colony-stimulating factor--armed oncolytic adenovirus for the treatment of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. targetedonc.com [targetedonc.com]

- 10. urotoday.com [urotoday.com]

- 11. cgoncology.com [cgoncology.com]

- 12. ascopubs.org [ascopubs.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. medpagetoday.com [medpagetoday.com]

- 15. onclive.com [onclive.com]

E7070 (Indisulam): A Technical Guide on its Chemical Properties, Mechanism of Action, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7070, also known as Indisulam, is a synthetic sulfonamide compound that has demonstrated significant antitumor activity.[1][2] Initially identified for its ability to disrupt cell cycle progression, subsequent research has unveiled a novel mechanism of action involving the targeted degradation of a key cellular protein.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to E7070, intended for professionals in the fields of oncology research and drug development.

Chemical Structure and Physicochemical Properties

Indisulam is a chloroindole benzenedisulfonamide.[4][5] Its chemical identity and core physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of E7070 (Indisulam)

| Identifier | Value |

| IUPAC Name | N-(3-Chloro-1H-indol-7-yl)-1,4-benzenedisulfonamide[3][5] |

| Synonyms | E7070, E-7070, ER-35744[3] |

| CAS Number | 165668-41-7[6] |

| Chemical Formula | C₁₄H₁₂ClN₃O₄S₂[3][6] |

| SMILES | O=S(C1=CC=C(S(=O)(N)=O)C=C1)(NC2=CC=CC3=C2NC=C3Cl)=O[3][6] |

| InChI Key | SETFNECMODOHTO-UHFFFAOYSA-N[3][7] |

Table 2: Physicochemical Properties of E7070 (Indisulam)

| Property | Value |

| Molecular Weight | 385.85 g/mol [6] |

| Appearance | White to pink solid powder[3][6] |

| Purity | ≥98%[8] |

| Solubility | DMSO: ~30 mg/mL[7][8], DMF: 30 mg/mL[7], Ethanol: Slightly soluble[7][8], Water: Insoluble[9] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[6] |

| UV/Vis (λmax) | 224, 272, 281 nm[8] |

Mechanism of Action

E7070 exerts its anticancer effects through a dual mechanism: induction of cell cycle arrest and targeted protein degradation via a molecular glue mechanism. It is also known to inhibit carbonic anhydrases.[3][6][9]

Cell Cycle Inhibition

E7070 primarily targets the G1 phase of the cell cycle, causing a blockade at the G1/S transition.[1][6] This is achieved by inhibiting the activation of cyclin-dependent kinase 2 (CDK2) and suppressing the expression of Cyclin E.[1][6][9] The compound has been shown to induce the expression of p21 and p53 in some cell lines, further contributing to cell cycle arrest.[10] Interestingly, the induction of G1 arrest can also occur in a p53-independent manner.[11] Longer exposure to E7070 can also lead to an increase in the G2/M phase fraction.[10]

RBM39 Degradation via Molecular Glue Mechanism

A key discovery in understanding E7070's efficacy is its function as a "molecular glue." Indisulam facilitates the interaction between the DCAF15 E3 ubiquitin ligase complex and the RNA-binding motif protein 39 (RBM39).[3][6][12] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[3][7] The loss of RBM39, a critical splicing factor, disrupts normal mRNA splicing, leading to aberrant gene expression, which ultimately impairs cancer cell survival and proliferation.[3]

Preclinical and Clinical Data

E7070 has demonstrated a broad spectrum of antitumor activity in both in vitro and in vivo models.[6][13]

In Vitro Antiproliferative Activity

Indisulam has shown potent antiproliferative effects across a wide range of human tumor cell lines.[7] The cell-killing effect is noted to be time-dependent.[9][13]

Table 3: In Vitro Activity of E7070 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| HCT116 | Colorectal | 0.11[7] |

| NCI-H596 | Non-Small Cell Lung | 94[7] |

| P388 | Murine Leukemia | G1 arrest observed at 0-50 µg/mL[6] |

| A549 | Non-Small Cell Lung | G0/G1 increase at 20-100 µg/mL[10] |

In Vivo Antitumor Efficacy

Animal xenograft models have confirmed the significant antitumor activity of E7070, showing not just tumor growth suppression but also regression in several cancer types, particularly colon and lung cancers.[1][9][13]

Table 4: In Vivo Activity of E7070 in Human Tumor Xenograft Models

| Model | Cancer Type | Dosage (mg/kg) | Administration | Outcome |

| HCT116 | Colon | 12.5, 25, 50, 100[6] | IV daily for 4 days[6] | Superior to 5-FU, MMC, and CPT-11[9][13] |

| LX-1 | Lung | 12.5, 25, 50, 100[6] | IV daily for 4 days[6] | Complete regression in 80% of mice[9][13] |

| SW620 | Colon | 12.5, 25, 50, 100[6] | IV daily for 4 days[6] | Exhibited anti-tumor activity[6] |

| HCT15 | Colon | Not Specified | Not Specified | Suppressed tumor growth[7] |

| PC-9 | Lung | 12.5, 25, 50, 100[6] | IV daily for 4 days[6] | Exhibited anti-tumor activity[6] |

Clinical Trial Overview

Phase I and II clinical trials have been conducted to evaluate the safety, pharmacokinetics, and efficacy of E7070.

Table 5: Summary of E7070 Phase I Clinical Trial Data

| Parameter | Finding |

| Administration | 1-hour intravenous infusion every 3 weeks[14] |

| Dose-Limiting Toxicities | Neutropenia and Thrombocytopenia[1][14] |

| Other Toxicities | Acne-like skin eruption, mucositis, conjunctivitis, nausea, fatigue, alopecia[14] |

| Recommended Dose | 700 mg/m² for heavily pretreated patients; 800 mg/m² for less heavily pretreated patients[14] |

| Pharmacokinetics | Non-linear; area under the curve increases disproportionately at doses >400 mg/m²[14] |

| Activity | Tumor stabilization (≥6 months) observed in some patients[14] |

Phase II studies in heavily pretreated patients with non-small cell lung and colon cancer showed limited single-agent activity, prompting investigations into combination therapies.[1][15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols based on published studies involving E7070.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to assess the effect of E7070 on cell cycle distribution.

-

Cell Seeding: Seed cells (e.g., P388 murine leukemia cells) in 24-well plates at an appropriate density (e.g., 1.25–10×10⁵ cells/well).[9]

-

Treatment: Add E7070 at desired concentrations (e.g., 0-50 µg/mL) to the wells.[6] Incubate for specified time points (e.g., 12, 24, or 48 hours).[9]

-

Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells in 70% ethanol at 4°C for at least 1 hour.[9]

-

Staining: Resuspend the fixed cells in a solution containing a DNA-intercalating dye, such as propidium iodide (50 μg/ml), and RNase.[9]

-

Data Acquisition: Analyze the DNA content of the stained cells using a flow cytometer. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Western Blot Analysis for Protein Expression

This protocol is used to determine the levels of specific proteins following E7070 treatment.

-

Cell Lysis: Treat cells (e.g., HCT-116, A549) with E7070 for the desired time. Wash cells with PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against target proteins (e.g., RBM39, CUL4A, Cyclin E, p21) overnight at 4°C.[10][16]

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or Vinculin to ensure equal protein loading.[16]

Conclusion

E7070 (Indisulam) is a novel sulfonamide anticancer agent with a compelling dual mechanism of action that involves both cell cycle inhibition and the targeted degradation of the splicing factor RBM39. Its potent preclinical activity, particularly in colon and lung cancer models, provided a strong rationale for clinical development. While single-agent efficacy in heavily pretreated populations has been modest, the unique molecular glue mechanism presents significant opportunities for rational combination therapies and for identifying patient populations with specific molecular vulnerabilities who are most likely to respond. Further research into biomarkers of response and synergistic drug combinations is warranted to fully realize the therapeutic potential of this compound.

References

- 1. E7070: a novel synthetic sulfonamide targeting the cell cycle progression for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. Indisulam | C14H12ClN3O4S2 | CID 216468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Genetic and compound screens uncover factors modulating cancer cell response to indisulam - PMC [pmc.ncbi.nlm.nih.gov]

- 13. E7070, a novel sulphonamide agent with potent antitumour activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I and pharmacokinetic study of E7070, a novel chloroindolyl sulfonamide cell-cycle inhibitor, administered as a one-hour infusion every three weeks in patients with advanced cancer [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Genetic and compound screens uncover factors modulating cancer cell response to indisulam | Life Science Alliance [life-science-alliance.org]

In Vitro Cytotoxicity of MC70 Against Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of the novel compound MC70 against various cancer cell lines. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of MC70's anti-cancer properties, its mechanism of action, and the experimental methodologies used to evaluate its efficacy.

Quantitative Data Summary

While specific IC50 values for MC70 are not detailed in the available literature, studies indicate its potent cytotoxic effects against breast and colon cancer cell lines. The compound has been shown to inhibit cell proliferation and induce cell death, with its efficacy being influenced by the specific cancer cell type and in combination with other chemotherapeutic agents. In breast cancer cells, MC70 has been observed to significantly enhance the effectiveness of doxorubicin. Conversely, in colon cancer cells, MC70 demonstrates inhibitory effects on cell growth independently, without augmenting the efficacy of doxorubicin.

Table 1: Summary of In Vitro Cytotoxicity of MC70

| Cell Line | Cancer Type | Observed Effect | Combination Therapy |

| Breast Cancer Cells | Breast Cancer | Slightly inhibited cell proliferation; Induced apoptosis, which was canceled in favor of necrosis when combined with high doses of doxorubicin. | Strongly enhanced the effectiveness of doxorubicin. |

| Colon Cancer Cells | Colon Cancer | Inhibited cell growth. | Did not affect doxorubicin efficacy; shows promise in combination with topoisomerase I inhibitors. |

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of in vitro cytotoxicity of novel compounds like MC70.

Cell Lines and Culture Conditions

-

Cell Lines: Human breast adenocarcinoma and human colon carcinoma cell lines are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin solution.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of MC70. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with MC70 for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS, and centrifuged.

-

Fixation: The cell pellet is resuspended in 500 µL of ice-cold PBS, and 4.5 mL of ice-cold 70% ethanol is added dropwise while vortexing. The cells are then fixed overnight at -20°C.

-

Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Analysis: The stained cells are incubated in the dark for 30 minutes at room temperature before being analyzed by a flow cytometer.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: After treatment with MC70, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., pAkt, MAPKs) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

The following diagram illustrates the proposed signaling pathway affected by MC70, leading to its anti-cancer effects. MC70 is known to interact with the sigma-1 receptor and modulate the pAkt and MAPK signaling pathways.

Caption: Proposed signaling pathway of MC70 in cancer cells.

Experimental Workflow

The diagram below outlines the typical experimental workflow for assessing the in vitro cytotoxicity of a compound like MC70.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

SGN-70: A Technical Guide to Humanization and Antibody Engineering

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the humanization and antibody engineering of SGN-70, a humanized monoclonal antibody targeting CD70, a cell surface antigen expressed on various hematologic malignancies and solid tumors.

Introduction to SGN-70 and its Target

CD70, a member of the tumor necrosis factor (TNF) superfamily, is a compelling target for antibody-based cancer therapy due to its limited expression on normal tissues and aberrant expression on a range of cancers, including Hodgkin and non-Hodgkin lymphoma, multiple myeloma, and renal cell carcinoma.[1][2] SGN-70 is a humanized IgG1 monoclonal antibody designed to elicit potent anti-tumor activity through various Fc-mediated effector functions.[1]

SGN-70 Humanization: From Murine Precursor to Clinical Candidate

The development of SGN-70 involved the humanization of the murine anti-CD70 antibody 1F6 to minimize the risk of immunogenicity in human patients.[1] The primary strategy employed was complementarity-determining region (CDR) grafting.

The CDRs from the heavy and light chain variable regions of the murine 1F6 antibody were grafted onto human germline framework regions.[1] Specifically, the light chain CDRs were grafted onto the human germline exons B3 and Jκ1, while the heavy chain CDRs were grafted onto the human germline exons VH1-2 and JH6.[1]

To optimize antigen binding, a single framework mutation, E46K, was introduced into the humanized heavy chain variable domain.[1] This resulted in the final humanized anti-CD70 antibody, SGN-70.

Antibody Engineering and In Vitro Characterization

SGN-70 was engineered as an IgG1 isotype to maximize its effector functions.[1] A variant, SGN-70v, was also created with impaired Fcγ receptor binding to serve as a negative control in mechanism-of-action studies.[1]

Data Presentation: Binding Affinity

The binding affinities of the chimeric (c1F6) and humanized (SGN-70) antibodies to CD70-expressing cells were determined using a cell-based saturation binding assay. The apparent dissociation constants (Kd) are summarized in the table below.

| Antibody | Apparent Kd (nmol/L) |

| Chimeric 1F6 (c1F6) | 0.55[1] |

| Humanized SGN-70 | 0.97[1] |

Experimental Protocols

Cell-Based Saturation Binding Assay

Objective: To determine the apparent binding affinity (Kd) of c1F6 and SGN-70 to CD70-expressing cells.

Materials:

-

CD70-positive 786-O tumor cells[1]

-

Europium-labeled SGN-70 and c1F6 antibodies[1]

-

Assay buffer

-

Fluorometer

Protocol:

-

Varying concentrations of europium-labeled SGN-70 or c1F6 were incubated with a fixed number of CD70+ 786-O tumor cells.[1]

-

The cell-antibody mixtures were incubated to allow binding to reach equilibrium.

-

Unbound antibody was removed by washing.

-

The relative fluorescence of the cell-bound, europium-labeled antibody was measured using a fluorometer.[1]

-

The apparent Kd values were determined as the concentration of antibody required for half-maximal binding.[1]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To assess the ability of SGN-70 to induce the lysis of CD70-positive tumor cells by immune effector cells.

Materials:

-

CD70-positive target cells (e.g., 786-O)[1]

-

Peripheral blood mononuclear cells (PBMCs) as a source of effector cells (e.g., Natural Killer cells)

-

SGN-70 and control IgG antibodies

-

Cell culture medium

-

Lysis detection reagent (e.g., lactate dehydrogenase (LDH) release assay kit)

Protocol:

-

CD70+ target cells (786-O) were seeded in a 96-well plate.[1]

-

Varying concentrations of SGN-70 or a non-binding control IgG were added to the wells and incubated with the target cells to allow for opsonization.

-

Freshly isolated PBMCs were added to the wells at a specific effector-to-target cell ratio.

-

The plate was incubated for a defined period (e.g., 4 hours) at 37°C to allow for cell lysis.

-

The amount of target cell lysis was quantified by measuring the release of LDH into the supernatant using a commercially available kit.

Complement-Dependent Cytotoxicity (CDC) Assay

Objective: To evaluate the capacity of SGN-70 to lyse CD70-positive tumor cells via the classical complement pathway.

Materials:

-

CD70-positive target cells (e.g., MHH-PREB-1)[1]

-

SGN-70 and control IgG antibodies

-

Normal human serum as a source of complement

-

Cell viability dye or lysis detection reagent

Protocol:

-

CD70+ target cells (MHH-PREB-1) were plated in a 96-well plate.[1]

-

Different concentrations of SGN-70 or a control IgG were added to the wells.

-

A source of active human complement (normal human serum) was added to the wells.

-

The plate was incubated for a specified time at 37°C to allow for complement activation and cell lysis.

-

Cell lysis was determined by measuring the percentage of dead cells using a viability dye and flow cytometry or by quantifying the release of intracellular components.

Mandatory Visualizations

SGN-70 Humanization Workflow

Caption: SGN-70 Humanization Workflow.

CD70-CD27 Signaling Pathway in Cancer

Caption: CD70-CD27 Signaling in Cancer.

Experimental Workflow for ADCC Assay

Caption: ADCC Experimental Workflow.

References

CG0070: A Technical Guide to Genetic Modification, Vector Design, and Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CG0070, also known as cretostimogene grenadenorepvec, is a clinical-stage, conditionally replicative oncolytic adenovirus meticulously engineered for the targeted treatment of cancers with a defective retinoblastoma (Rb) pathway, most notably non-muscle invasive bladder cancer (NMIBC).[1][2] This document provides a comprehensive technical overview of CG0070, detailing its genetic modifications, vector design, dual-acting mechanism of action, and the experimental methodologies underpinning its development. Quantitative data from key preclinical and clinical studies are presented for comparative analysis, and critical biological and experimental workflows are visualized through detailed diagrams.

CG0070 Vector Design and Genetic Modifications

CG0070 is derived from a human adenovirus serotype 5 (Ad5) backbone, which has been strategically modified to confer tumor-selective replication and to enhance anti-tumor immunity.[1][3][4] The core genetic modifications are twofold:

-

Tumor-Selective Replication: The native E1A promoter has been replaced with the human E2F-1 promoter.[1][5][6] In normal, healthy cells, the Rb protein is active and binds to the E2F-1 transcription factor, suppressing its activity.[7] Consequently, the E2F-1 promoter remains largely inactive, preventing the transcription of the crucial adenoviral E1A gene, which is essential for viral replication. In contrast, a majority of cancer cells, including a high percentage of bladder cancers, possess a defective Rb pathway.[2][8] This defect leads to the constitutive activation of E2F-1, which in turn drives the expression of E1A in the context of the CG0070 vector, thereby enabling selective viral replication and subsequent oncolysis in cancer cells.[9][10]

-

Enhanced Immunostimulation: CG0070 is armed with a human granulocyte-macrophage colony-stimulating factor (GM-CSF) transgene.[1][5][11] The cDNA for GM-CSF is inserted into the E3 region of the adenoviral genome and is under the control of the endogenous viral E3 promoter.[12] This strategic placement ensures that GM-CSF is expressed as the virus replicates within the tumor microenvironment. The local production of GM-CSF is intended to recruit and activate antigen-presenting cells (APCs), such as dendritic cells and macrophages, thereby initiating a robust and targeted anti-tumor immune response.[13][14][15]

The resulting oncolytic agent, CG0070, thus possesses a dual mechanism of action: direct, tumor-selective oncolysis and the stimulation of a systemic anti-tumor immune response.[1][11][14]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of CG0070, providing a basis for evaluating its potency, selectivity, and clinical efficacy.

Table 1: Preclinical In Vitro Cytotoxicity of CG0070

| Cell Line | Cancer Type | Rb Pathway Status | IC50 (MOI) | Reference |

| UM-UC-3 | Bladder Cancer | Defective | ~0.1 | [12] |

| T24 | Bladder Cancer | Defective | ~0.5 | [12] |

| J82 | Bladder Cancer | Defective | ~1 | [12] |

| Normal Human Fibroblasts | Normal | Proficient | >100 | [12] |

| Normal Human Bronchial Epithelial Cells | Normal | Proficient | >100 | [12] |

MOI: Multiplicity of Infection. Data are representative values compiled from preclinical reports.

Table 2: In Vitro GM-CSF Production from CG0070-Infected Bladder Cancer Cells

| Cell Line | MOI | GM-CSF Concentration (ng/10^6 cells/24h) | Reference |

| UM-UC-3 | 10 | > 40 | [12] |

| T24 | 10 | > 40 | [12] |

| J82 | 10 | > 40 | [12] |

Data indicate that GM-CSF is produced at levels sufficient to induce a potent anti-tumor immune response.[12]

Table 3: Clinical Efficacy of CG0070 in BCG-Unresponsive NMIBC

| Clinical Trial | Treatment | Number of Patients | Complete Response (CR) Rate | Timepoint | Reference |

| Phase I (V-0046) | CG0070 Monotherapy (multi-dose) | 22 | 63.6% | 3 months | [8][16] |

| Phase II (BOND2) | CG0070 Monotherapy | 46 | 44% | 6 months | [13] |

| Phase II (BOND2) | CG0070 Monotherapy | 46 | 28% | 12 months | [13] |

| Phase II (CORE-001) | CG0070 + Pembrolizumab | 34 | 85% | Overall | [9][13] |

| Phase II (CORE-001) | CG0070 + Pembrolizumab | 33 | 82% | 6 months | [13] |

| Phase II (CORE-001) | CG0070 + Pembrolizumab | 25 | 68% | 12 months | [13] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the development and evaluation of CG0070.

Vector Construction of CG0070

-

Plasmid Construction:

-

A shuttle plasmid containing the human E2F-1 promoter is generated. The E2F-1 promoter sequence is amplified from human genomic DNA via PCR and cloned into a suitable vector.

-

A second shuttle plasmid containing the human GM-CSF cDNA under the control of the adenoviral E3 promoter is constructed. The GM-CSF cDNA is obtained via RT-PCR from human mRNA and cloned downstream of the E3 promoter.

-

-

Homologous Recombination in E. coli:

-

The E1A region in an adenoviral backbone plasmid is replaced with the E2F-1 promoter cassette from the shuttle plasmid through homologous recombination in E. coli BJ5183.

-